Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
Description
Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS: 59297-04-0) is a diazonaphthoquinone sulfonate ester with the molecular formula C₁₁H₈N₂O₄S and a molecular weight of 264.257 g/mol . Structurally, it features a naphthalene backbone substituted with a diazo group at position 6, a ketone at position 5, and a methyl ester sulfonate group at position 1. This compound is widely used in photoresist materials due to its photosensitive properties, where ultraviolet (UV) light triggers nitrogen release and subsequent chemical transformations .
Properties
CAS No. |
59297-04-0 |
|---|---|
Molecular Formula |
C11H8N2O4S |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
2-diazonio-5-methoxysulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C11H8N2O4S/c1-17-18(15,16)10-4-2-3-8-7(10)5-6-9(13-12)11(8)14/h2-6H,1H3 |
InChI Key |
LKTWGVXHYIBDGK-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
General Synthetic Strategy
The synthesis typically starts from amino-substituted naphthalene sulfonate precursors, which undergo diazotization to form diazonium salts. These are then converted into the target diazo compound under controlled pH and temperature conditions, often in the presence of iodine or iodine compounds to improve yield and selectivity.
Detailed Preparation Procedure
Diazotization Step
- A monosodium salt of 2-amino-1,5-naphthalenedisulfonic acid (0.1 mol) is dissolved in water (200 g).
- Concentrated hydrochloric acid (0.13 mol) is added to acidify the solution.
- An aqueous 30% sodium nitrite solution (23.5 g) is added dropwise at 5-10°C to effect diazotization.
- The mixture is stirred at 10-15°C for one hour.
- Amidosulfuric acid is introduced to decompose excess nitrous acid.
Conversion to Diazo Compound
- The diazonium salt solution is treated with an aqueous alkaline solution containing iodine or iodine compounds.
- The pH is maintained between 8 and 12, preferably 8.5 to 11, by adding aqueous sodium hydroxide or sodium carbonate solutions dropwise.
- The reaction temperature is controlled between 0°C and 40°C to balance reaction rate and minimize side reactions.
- Iodine is added in an amount of 80-150 mol%, optimally 100-120 mol% relative to the starting diazonium compound.
- The reaction mixture is stirred gently for approximately one hour.
- The product is isolated by salting out or acidification, followed by filtration and washing.
Use of Organic Solvents and Oxidizing Agents
- In some methods, iodine is dissolved in an organic solvent with low water solubility and low reactivity toward iodine, which is then mixed with the aqueous alkaline solution containing the diazonium salt.
- Alternatively, oxidizing agents such as hydrogen peroxide can be used alongside iodine or iodine compounds to facilitate conversion.
Reaction Optimization and Yields
- The presence of iodine or iodine compounds significantly enhances the conversion ratio from the amino precursor to the diazo compound, reaching up to 91.3% under optimized conditions.
- Without iodine, conversion ratios can be as low as 11.7%.
- The reaction is sensitive to pH; maintaining pH around 6.6 to 10 is crucial for optimal yield.
- Temperature control is important: lower temperatures slow the reaction but reduce side reactions, while higher temperatures increase side reactions.
Recovery and Reuse of Iodine
Data Tables and Research Outcomes
Conversion Ratios Under Different Conditions
| Experiment Condition | Iodine/Iodide Added | pH | Temperature (°C) | Conversion Ratio (%) |
|---|---|---|---|---|
| Diazotization only, no iodine | None | 6.6 | 8-9 | 11.7 |
| Diazotization + sodium iodide | Sodium iodide 2 g | 6.6 | 6-10 | 47.2 |
| Diazotization + potassium iodide (0.5 g) | Potassium iodide 0.5 g | 6.6 | 8-9 | 91.3 |
| Diazotization + potassium iodide (1.0 g) | Potassium iodide 1.0 g | 6.6 | 8-9 | 65.1 |
| Diazotization + hydrogen peroxide (no iodine) | None | 8.6-10 | 6-10 | 11.7 |
Summary of Preparation Method Advantages
| Feature | Description |
|---|---|
| Use of iodine compounds | Enhances conversion efficiency and yield |
| pH control | Critical for maximizing conversion and minimizing side reactions |
| Temperature range | 0-40°C optimal; low temp slows reaction, high temp causes side reactions |
| Recovery of iodine | Enables recycling and reduces waste |
| Versatility | Compatible with aqueous and mixed solvent systems |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is effectively utilized in HPLC for the separation of complex mixtures. The compound can be analyzed using reverse-phase HPLC methods, where the mobile phase typically consists of acetonitrile and water with phosphoric acid. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to ensure compatibility .
Pharmacokinetic Studies
This compound serves as a valuable tool in pharmacokinetic studies due to its ability to isolate impurities during preparative separations. Its application in liquid chromatography allows for scalable processes suitable for both research and industrial applications .
Reagent in Organic Synthesis
This compound acts as a diazo reagent in organic synthesis. It can be employed in the synthesis of various naphthalene derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Development of New Materials
The compound's unique properties enable its use in the development of new materials, particularly those requiring specific electronic or optical characteristics. Research has indicated potential applications in creating novel polymers or composites that leverage the compound's reactivity .
Case Study 1: HPLC Method Development
A study demonstrated the efficiency of this compound in separating pharmaceutical compounds using HPLC. The method achieved high resolution with minimal solvent consumption, highlighting its environmental benefits and cost-effectiveness .
Case Study 2: Synthesis of Naphthalene Derivatives
Research focused on using this compound as a precursor for synthesizing various naphthalene derivatives that exhibit biological activity. The findings emphasized its role as a versatile building block in medicinal chemistry, paving the way for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves the reactivity of the diazo group. The diazo group can undergo photolysis to generate reactive intermediates, which can then interact with various molecular targets. These interactions can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, thereby altering their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate, emphasizing differences in molecular properties, applications, and reactivity:
*Estimated based on structural analogs.
Key Research Findings
Photochemical Reactivity :
this compound undergoes a HOMO→LUMO+1 electronic transition upon UV exposure, facilitating nitrogen release and forming reactive intermediates critical for photolithography . In contrast, bulkier analogs like the 4’-isopropylbiphenyl derivative exhibit slower photodegradation due to steric hindrance .
Solubility and Analytical Separation :
The 4’-isopropylbiphenyl variant (LogP = 4.85) demonstrates superior retention on reverse-phase HPLC columns (e.g., Newcrom R1) compared to the methyl ester (LogP ~1.5), enabling precise impurity profiling .
Thermal Stability :
Sulfonyl chloride derivatives (e.g., 6-diazo-5,6-dihydro-5-oxonaphthalene-2-sulphonyl chloride) decompose at 139°C, limiting their use in high-temperature applications unless stabilized .
Industrial Applications : Bis-sulfonate esters (e.g., 4-benzoyl-1,3-phenylenebis derivatives) are preferred in advanced photoresists for semiconductor manufacturing due to their crosslinking efficiency and resistance to etchants .
Biological Activity
Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS No. 59297-04-0) is a synthetic compound known for its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 264.261 g/mol
- CAS Number : 59297-04-0
- LogP : 0.814
These properties suggest that the compound possesses moderate lipophilicity, which may influence its biological interactions.
This compound is believed to interact with various biological targets due to its diazo and sulfonate groups. The diazo group can participate in electrophilic reactions, potentially leading to modifications of nucleophilic sites in proteins or nucleic acids.
In Vitro Studies
Several studies have investigated the biological activity of similar compounds; however, specific data on this compound remains limited. Notably:
- Cell Viability Assays : In studies involving related naphthalene derivatives, compounds were tested against human leukemia cell lines (CCRF-CEM). Results indicated that many analogues showed no significant cytotoxicity, with IC values exceeding 20 μg/mL .
- Molecular Modeling : Computational studies suggest that structural features of diazo compounds can lead to electronic repulsion in active sites of enzymes, which may explain the inactivity observed in some derivatives .
Study on Analogues
A study published in PubMed explored the synthesis and biological activity of various analogues of naphthalene derivatives. Although not directly testing this compound, it provided insights into structure-activity relationships that could be relevant for understanding its potential effects .
| Compound | Activity | IC (μg/mL) |
|---|---|---|
| Analogue A | Inactive | >20 |
| Analogue B | Inactive | >20 |
| Methyl 6-diazo... | TBD | TBD |
Separation Techniques
This compound has been analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method involves a mobile phase of acetonitrile and water with phosphoric acid, suitable for pharmacokinetic studies and impurity isolation .
Future Research Directions
Further research is necessary to elucidate the specific biological activities of this compound. This includes:
- In Vivo Studies : Testing the compound's effects in animal models to assess therapeutic potential.
- Mechanistic Studies : Exploring how the compound interacts at a molecular level with various biological targets.
- Structure Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
Q & A
Q. Basic
- Solubility : Polar aprotic solvents (DMF, DMSO) at 50–60°C; insoluble in hexane or ether.
- Purification : Column chromatography (silica gel, eluent = ethyl acetate/methanol 9:1) removes diazo byproducts. Recrystallization from hot ethanol yields >95% purity .
What factors determine crosslinking efficiency in photoresist applications?
Advanced
Efficiency depends on:
- Film Thickness : Spin-coating at 2000–3000 rpm achieves uniform 1–2 μm layers.
- Exposure Dose : 100–200 mJ/cm² at 365 nm maximizes carbene generation without side reactions.
- Post-Exposure Baking : 90–110°C for 60 sec stabilizes crosslinked networks. Efficiency is quantified via gel permeation chromatography (GPC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
